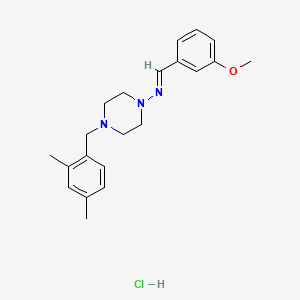![molecular formula C16H11F3N2O B5808757 5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)
5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicine and scientific research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of 5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves the formation of a fluorescent adduct upon reaction with NO. This adduct is highly fluorescent and can be easily detected using various spectroscopic techniques. The selectivity of this compound towards NO is attributed to the presence of a trifluoromethyl group, which enhances the reactivity of the compound towards NO.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to detect NO in biological systems. NO is an important signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. The ability of this compound to selectively detect NO in biological systems makes it a valuable tool for studying the role of NO in various physiological and pathological conditions.
実験室実験の利点と制限
The advantages of using 5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole in lab experiments include its high selectivity towards NO, its ability to detect NO in real-time, and its compatibility with various spectroscopic techniques. However, one of the limitations of using this compound is its relatively low quantum yield, which can affect the sensitivity of the detection.
将来の方向性
There are several future directions for the research on 5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. Some of these directions include the development of more efficient synthesis methods, the optimization of the compound's properties for better selectivity and sensitivity towards NO, and the exploration of its potential applications in other fields such as environmental monitoring and industrial processes.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicine and scientific research. Its ability to selectively detect NO in biological systems makes it a valuable tool for studying the role of NO in various physiological and pathological conditions. Further research is needed to optimize its properties and explore its potential applications in other fields.
合成法
The synthesis of 5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods involves the reaction between 2-methylbenzohydrazide and 4-(trifluoromethyl)benzoic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of this compound as the final product.
科学的研究の応用
5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of medicine and scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is an important signaling molecule that plays a crucial role in various physiological processes. The ability of this compound to selectively detect NO in biological systems makes it a valuable tool for studying the role of NO in various physiological and pathological conditions.
特性
IUPAC Name |
5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c1-10-4-2-3-5-13(10)15-20-14(21-22-15)11-6-8-12(9-7-11)16(17,18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWPGDBEDIOMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5808694.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B5808706.png)
![methyl 4-ethyl-5-methyl-2-{[(3-pyridinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5808707.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5808727.png)
![N,3,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808741.png)

![5-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5808750.png)

